molecular formula C19H25NO2 B7498447 2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)-

2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)-

Cat. No.: B7498447
M. Wt: 299.4 g/mol
InChI Key: DBHPVKNFKBKJCE-INIZCTEOSA-N
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Description

2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a biphenyl group and a tertiary amine, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- typically involves the following steps:

    Formation of the biphenyl ether: This step involves the reaction of 2-bromobiphenyl with sodium methoxide to form 2-methoxybiphenyl.

    Substitution reaction: The 2-methoxybiphenyl is then reacted with 2-chloropropanol in the presence of a base to form the desired ether linkage.

    Introduction of the tertiary amine: The final step involves the reaction of the ether with tert-butylamine under suitable conditions to introduce the tertiary amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The biphenyl group can be reduced under specific conditions.

    Substitution: The tertiary amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Alkyl halides and other electrophiles are used in the presence of a base.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces reduced biphenyl derivatives.

    Substitution: Produces various substituted amines.

Scientific Research Applications

2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group allows for strong hydrophobic interactions, while the tertiary amine can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2R)-: The enantiomer of the compound with similar properties but different biological activity.

    2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-(dimethylamino)-: A similar compound with a dimethylamino group instead of a tert-butylamino group.

Uniqueness

The uniqueness of 2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- lies in its chiral nature and the presence of both a biphenyl group and a tertiary amine. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHPVKNFKBKJCE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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